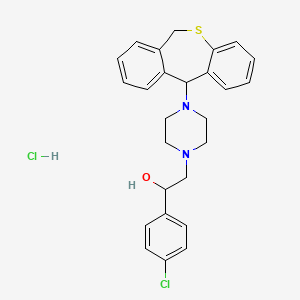
5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl- is a heterocyclic compound featuring a pyrazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the pyrazole ring, along with the dimethylamino, methyl, and phenyl substituents, contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Large-scale production may also involve continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the dimethylamino and phenyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-carboxylic acid: A simpler pyrazole derivative with similar core structure but lacking the dimethylamino and phenyl substituents.
4-Nitro-3-pyrazolecarboxylic acid: Contains a nitro group instead of the dimethylamino group, leading to different chemical properties and biological activities.
Uniqueness
5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl- is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activities. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, while the phenyl group contributes to its stability and overall molecular structure .
Properties
CAS No. |
91857-85-1 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-(dimethylamino)-2-methyl-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c1-15(2)11-10(9-7-5-4-6-8-9)14-16(3)12(11)13(17)18/h4-8H,1-3H3,(H,17,18) |
InChI Key |
XWICEHFLQGMPBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)N(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


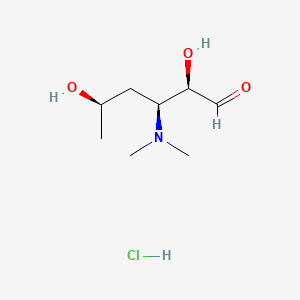
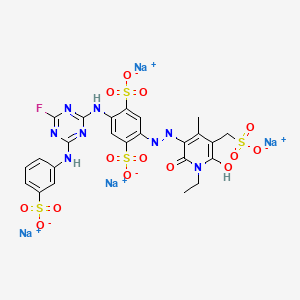

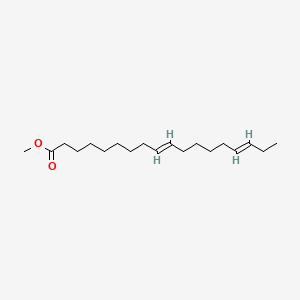
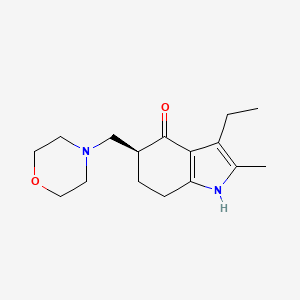
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12752715.png)
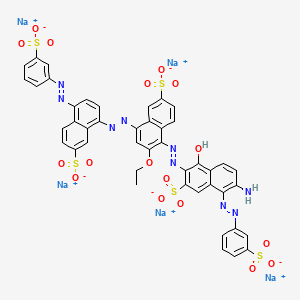
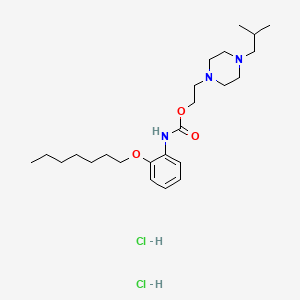

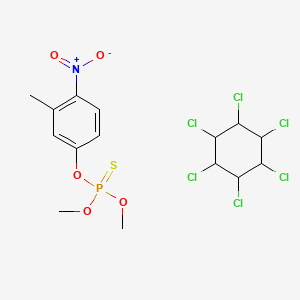
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)


